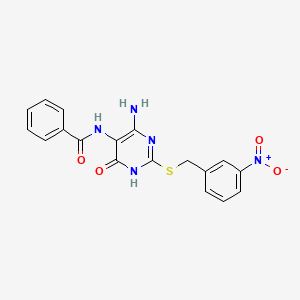
N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a useful research compound. Its molecular formula is C18H15N5O4S and its molecular weight is 397.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its unique structural components:
- Molecular Formula : C18H14N4O4S
- Molecular Weight : 414.39 g/mol
- Functional Groups : Contains a pyrimidine ring, a benzamide moiety, and a nitrobenzyl thio group.
These features contribute to its pharmacological properties and interactions with biological targets.
Anticancer Properties
Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. A study highlighted its effectiveness against leukemia KG-1 cells, showing comparable cytotoxicity to established drugs like SGI-1027 . The mechanism is believed to involve inhibition of DNA methyltransferases (DNMTs), which play crucial roles in cancer cell proliferation and survival.
The compound's biological activity is primarily attributed to:
- Inhibition of DNMTs : It selectively inhibits DNMT1 and DNMT3A, leading to the reactivation of silenced tumor suppressor genes .
- Enzymatic Reduction : Under hypoxic conditions, the nitro group can be enzymatically reduced to form cytotoxic intermediates that selectively target hypoxic tumor cells.
Study 1: Cytotoxicity Evaluation
In a controlled study, various derivatives of the compound were synthesized and tested for their ability to inhibit DNMT activity. The most potent derivative showed an EC50 value of 0.9 µM against DNMT3A, indicating strong inhibitory effects .
Study 2: Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results suggest potential antifungal activity, likely due to its interaction with specific enzymes involved in fungal metabolism.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrimidine Core : Starting from appropriate precursors to construct the pyrimidine structure.
- Substitution Reactions : Introducing the nitrobenzyl thio group through nucleophilic substitution.
- Final Coupling : Attaching the benzamide moiety via coupling reactions.
These methods ensure high yield and purity, which are essential for subsequent biological testing.
Summary of Biological Activities
Propriétés
IUPAC Name |
N-[4-amino-2-[(3-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4S/c19-15-14(20-16(24)12-6-2-1-3-7-12)17(25)22-18(21-15)28-10-11-5-4-8-13(9-11)23(26)27/h1-9H,10H2,(H,20,24)(H3,19,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIWRMAHSUXJEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC(=CC=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













